N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-5-4-7-15(9-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-14-6-2-3-8-21-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQXBHDKWGLMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice.
Mode of Action
It can be inferred from the search results that the compound interacts with its targets in a way that it displays superior antipromastigote activity. The molecular docking study conducted on Lm-PTR1 , complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound.
Biochemical Pathways
Similar compounds have shown to affect the life cycle ofLeishmania and Plasmodium species, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these parasites.
Result of Action
Similar compounds have shown superior antipromastigote activity, suggesting that they may inhibit the growth and replication of the parasites.
Biological Activity
N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound that has garnered interest due to its potential biological activities. This article reviews the biological implications of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and experimental data.
Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The synthesis of similar thienopyrazole derivatives has been reported to involve various methods including cyclization reactions and functional group modifications. For instance, the synthesis of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole was achieved through specific chemical reactions that enhance its biological activity .
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thieno[3,4-c]pyrazole compounds. For example, a study assessing the effects of these compounds on erythrocytes exposed to toxic agents demonstrated a significant protective effect against oxidative damage. The alterations in erythrocyte morphology were markedly reduced when treated with thieno[3,4-c]pyrazole derivatives compared to control groups exposed solely to toxins like 4-nonylphenol .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound 7a | 12 ± 1.03 |
| Thieno Compound 7b | 0.6 ± 0.16 |
| Thieno Compound 8 | 29.1 ± 3.05 |
This table illustrates the protective effects of various thieno compounds against erythrocyte alterations induced by toxic exposure.
2. Anti-inflammatory Activity
Thienopyrazole derivatives have shown promise as anti-inflammatory agents. Research indicates that compounds within this class can inhibit key inflammatory mediators and pathways involved in conditions like arthritis and asthma. For instance, some derivatives selectively inhibit phosphodiesterase enzymes that play a role in inflammatory responses .
3. Anticancer Potential
The anticancer properties of thienopyrazole compounds have been explored in various studies. These compounds have been reported to exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, some derivatives have been identified as potent inhibitors of aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells .
Case Studies and Findings
Several case studies have documented the efficacy of thienopyrazole derivatives in preclinical models:
- Case Study on Erythrocyte Protection : In a study involving African catfish (Clarias gariepinus), thienopyrazole compounds significantly reduced erythrocyte malformations caused by environmental toxins, suggesting their potential application in aquaculture for enhancing fish health .
- Cancer Cell Line Studies : Various thienopyrazole derivatives were tested against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds inhibited cell growth with IC50 values in the micromolar range, demonstrating their potential as lead compounds for further development in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of oxalamides exhibit anticancer properties. A study on similar compounds demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The thieno[3,4-c]pyrazole moiety is particularly noted for its activity against specific cancer types, suggesting that this compound could be explored further for anticancer applications.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its pyridine and thieno moieties may offer neuroprotective effects.
Case Study: Neuroprotective Effects
In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress-induced damage. This protective mechanism could be attributed to the modulation of signaling pathways involved in neuroinflammation and apoptosis.
Material Science
The unique chemical structure of this compound can be utilized in the development of novel materials.
Application in Polymer Chemistry
Research has explored the incorporation of oxalamide derivatives into polymer matrices to enhance thermal stability and mechanical properties. The presence of the thieno and pyridine groups can improve the interaction between the polymer chains, leading to materials with superior performance characteristics.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Oxalamide Derivatives
Q & A
Q. What are the optimal reaction conditions for synthesizing N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide?
- Methodological Answer : Synthesis can be optimized using a base-mediated coupling approach. For example, K₂CO₃ in DMF at room temperature facilitates nucleophilic substitution reactions, as demonstrated in the synthesis of analogous thieno-pyrazol derivatives . Key parameters to vary include:
- Solvent polarity : Test alternatives like DMSO or THF to improve yield.
- Base strength : Compare K₂CO₃ with stronger bases (e.g., NaH) for deprotonation efficiency.
- Stoichiometry : Adjust molar ratios of reactants (e.g., 1:1.1 for RCH₂Cl) to minimize side products.
Monitor progress via TLC or HPLC and isolate products using column chromatography with silica gel.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (pyridine, m-tolyl) and thieno-pyrazole ring protons, noting coupling patterns for stereochemical confirmation .
- X-ray crystallography : Resolve ambiguities in the oxalamide bridge conformation or thieno-pyrazole ring geometry, as applied to structurally related pyrimidine derivatives .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and rule out impurities.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to GHS classifications for analogous oxalamides, which indicate risks of skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Mitigate hazards by:
- Using PPE (gloves, goggles, lab coats).
- Working in a fume hood to avoid inhalation.
- Storing in airtight containers away from light/moisture.
Advanced Research Questions
Q. How can computational modeling resolve structural ambiguities in the thieno-pyrazole moiety?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to compare energy-minimized conformers of the thieno-pyrazole ring and oxalamide linker.
- Validate against experimental data (e.g., NMR coupling constants or X-ray bond angles) .
- Use molecular docking to assess interactions with biological targets (e.g., enzymes), guiding functional studies.
Q. What strategies address low yields during the coupling of pyridine and thieno-pyrazole subunits?
- Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Address this by:
- Microwave-assisted synthesis : Enhance reaction kinetics and reduce decomposition.
- Protecting groups : Temporarily block reactive sites (e.g., pyridine nitrogen) during coupling .
- Catalytic systems : Test Pd-based catalysts for C–N bond formation, as seen in triazole derivatives .
Q. How can contradictory data on solubility and stability be reconciled across studies?
- Methodological Answer :
- Solubility : Perform systematic studies in solvents of varying polarity (e.g., DMSO, ethanol, water) at controlled pH and temperature.
- Stability : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the oxalamide bond) .
- Data normalization : Report conditions explicitly (e.g., purity, solvent history) to enable cross-study comparisons.
Q. What advanced separation techniques improve purity for biological assays?
- Methodological Answer :
- Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate polar by-products.
- Membrane technologies : Apply nanofiltration to remove low-MW impurities, leveraging CRDC subclass RDF2050104 methodologies .
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to obtain single crystals for X-ray validation .
Data Analysis and Interpretation
Q. How to design experiments to probe the compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer :
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates and varying inhibitor concentrations.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.
- Mutagenesis studies : Identify critical residues in the enzyme active site by comparing wild-type and mutant inhibition profiles.
Q. What statistical approaches are suitable for analyzing dose-response data with high variability?
- Methodological Answer :
- Nonlinear regression : Fit data to a Hill equation model using software like GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values.
- ANOVA with post-hoc tests : Compare multiple experimental groups (e.g., different synthesis batches).
Theoretical and Framework Integration
Q. How to link this compound’s design to broader theories in medicinal chemistry?
- Methodological Answer :
Frame research within the "structure-activity relationship (SAR)" paradigm: - Modify substituents (e.g., m-tolyl vs. p-tolyl) to assess impact on bioactivity.
- Cross-reference with pyridine-based inhibitors in published kinase studies .
- Align with conceptual frameworks like Lipinski’s Rule of Five to predict drug-likeness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
